2-Methylindole-3-carboxaldehyde
Overview
Description
2-Methylindole-3-carboxaldehyde is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
2-Methylindole-3-carboxaldehyde, also known as 2-Methyl-1H-indole-3-carbaldehyde, is a versatile compound with several potential targets. It has been used in the preparation of tryptophan dioxygenase inhibitors , which are potential anticancer immunomodulators . It also plays a role in the synthesis of fluorescent sensors (BODIPY), antimicrobial agents against methicillin-resistant Staphylococcus aureus, G protein-coupled receptor CRTh2 antagonists, inhibitors of PI3 kinase-α, antitubercular agents, anti-inflammatory agents, Mycobacterium tuberculosis protein tyrosine phosphatase B inhibitors, glucocorticoid receptor ligands, and agents stimulating neurite outgrowth .
Mode of Action
The compound’s mode of action is primarily through its oxidative activation via N-heterocyclic carbene organocatalysis, which generates heterocyclic ortho-quinodimethane as a key intermediate . This intermediate plays a crucial role in various biochemical reactions, contributing to the diverse biological activities of this compound.
Biochemical Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid . It is produced by the degradation of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its involvement in various biochemical pathways. For instance, it has been used in the preparation of tryptophan dioxygenase inhibitors, which can potentially modulate cancer immunotherapy . It also contributes to the synthesis of various other biologically active compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota composition can therefore impact the production and subsequent actions of this compound. Additionally, factors such as pH, temperature, and the presence of other compounds can potentially affect the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylindole-3-carboxaldehyde can be synthesized through several methods. One common approach involves the oxidative activation of 2-methylindole via N-heterocyclic carbene organocatalysis, which generates heterocyclic ortho-quinodimethane as a key intermediate . Another method includes the preparation of N-substituted indole-3-carboxaldehyde oximes through a solvent-free reaction with hydroxylamine hydrochloride and a base .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 2-Methylindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Substitution: It participates in electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Cycloaddition: It can undergo [4+2] cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Substitution: Electrophilic reagents such as halogens and nitro compounds are frequently used.
Cycloaddition: Reactions often involve dienophiles and catalysts under controlled temperature and pressure conditions.
Major Products:
Indole-3-carboxylic acid: from oxidation.
Substituted indoles: from electrophilic substitution.
Carbazoles: from cycloaddition reactions.
Scientific Research Applications
2-Methylindole-3-carboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Shares a similar structure but lacks the methyl group at the 2-position.
1-Methylindole-3-carboxaldehyde: Similar structure with a methyl group at the 1-position instead of the 2-position.
Uniqueness: 2-Methylindole-3-carboxaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
2-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZIVXOEJNAIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063853 | |
Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-80-8 | |
Record name | 2-Methylindole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5416-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-2-methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylindole-3-carboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FORMYL-2-METHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Y4EK4FX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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